methyl 4-(2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate
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Description
Methyl 4-(2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C28H24N4O4 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.17975526 g/mol and the complexity rating of the compound is 849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-(2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate is a complex organic compound featuring a pyrimido[5,4-b]indole core structure. This compound is notable for its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C29H28N4O4, with a molecular weight of approximately 496.6 g/mol. The structure incorporates various functional groups that enhance its solubility and biological activity. The presence of the pyrimido[5,4-b]indole core is particularly significant as it is known to confer a range of pharmacological effects.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study conducted on similar compounds showed that they could induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. This suggests that the compound may effectively inhibit tumor growth and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in immune cells. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are critical in inflammation.
Data Table: Biological Activity Overview
Activity | Effect | Mechanism |
---|---|---|
Anticancer | Induces apoptosis | Modulation of PI3K/Akt/mTOR pathway |
Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |
Anti-inflammatory | Reduces pro-inflammatory cytokines | Inhibition of NF-kB signaling |
Case Studies
- Anticancer Study : A recent study on similar pyrimido[5,4-b]indole derivatives revealed that they significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis. The study highlighted the potential for these compounds to serve as lead candidates in cancer therapy.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential utility in treating resistant bacterial infections.
Properties
IUPAC Name |
methyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-18-8-13-23-22(14-18)25-26(27(34)31(17-29-25)15-19-6-4-3-5-7-19)32(23)16-24(33)30-21-11-9-20(10-12-21)28(35)36-2/h3-14,17H,15-16H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUQWVVGQDOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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